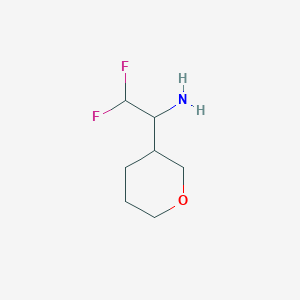
2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine is a chemical compound with the molecular formula C₇H₁₃F₂NO It is characterized by the presence of two fluorine atoms and an oxan-3-yl group attached to an ethan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine typically involves the reaction of oxan-3-yl derivatives with difluoroethylamine. One common method includes the use of oxan-3-yl chloride, which reacts with difluoroethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-3-yl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Oxan-3-yl ketones or aldehydes.
Reduction: Corresponding alcohols or amines.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, leading to desired biological or chemical outcomes. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(oxan-3-yl)ethan-1-amine: Similar structure but with three fluorine atoms instead of two.
2,2-Difluoro-1-(oxolan-3-yl)ethan-1-amine: Similar structure but with an oxolan group instead of oxan.
2,2-Difluoro-1-(oxolan-2-yl)ethan-1-amine: Similar structure but with the oxolan group attached at a different position.
Uniqueness
2,2-Difluoro-1-(oxan-3-yl)ethan-1-amine is unique due to its specific arrangement of fluorine atoms and the oxan-3-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H13F2NO |
|---|---|
Molecular Weight |
165.18 g/mol |
IUPAC Name |
2,2-difluoro-1-(oxan-3-yl)ethanamine |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)6(10)5-2-1-3-11-4-5/h5-7H,1-4,10H2 |
InChI Key |
HLWFZAVTCJZNFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C(C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


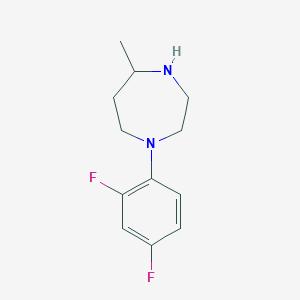
![3-[(4-Bromophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13198969.png)
![1-Benzyl-2-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B13198970.png)
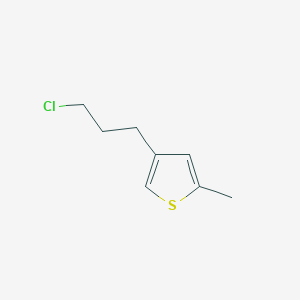
![tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate](/img/structure/B13198992.png)

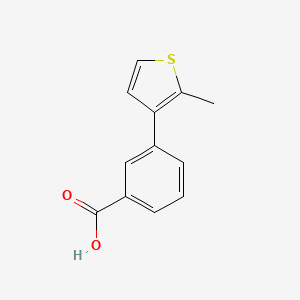
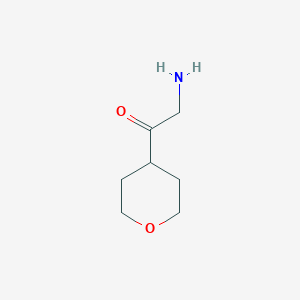
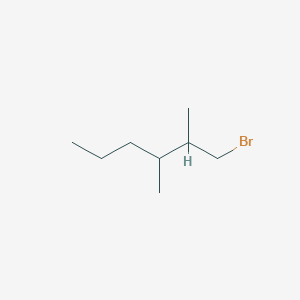
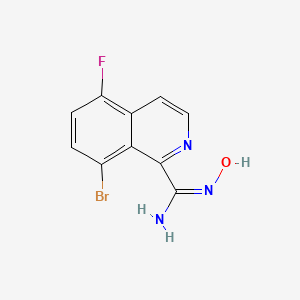
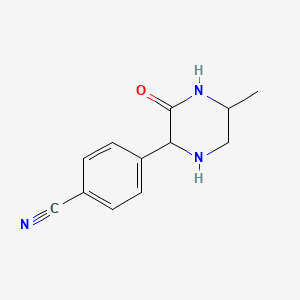
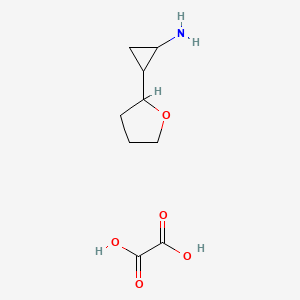
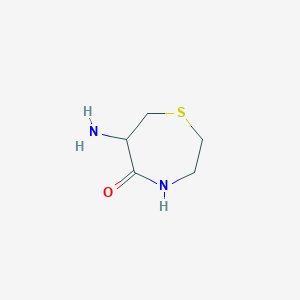
![7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13199042.png)
